molecular formula C13H10F2N2O B15159413 2-amino-N-(2,4-difluorophenyl)benzamide CAS No. 724736-83-8

2-amino-N-(2,4-difluorophenyl)benzamide

Cat. No.: B15159413
CAS No.: 724736-83-8
M. Wt: 248.23 g/mol
InChI Key: DGBXFYHUQXLISM-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-difluorophenyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature, and the product is purified by recrystallization from a suitable solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2,4-difluorophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2,4-difluorophenyl)benzamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both amino and difluorophenyl groups enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

CAS No.

724736-83-8

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2-amino-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)

InChI Key

DGBXFYHUQXLISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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